molecular formula C10H9FO B1309758 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one CAS No. 29419-14-5

6-Fluoro-3,4-dihydronaphthalen-2(1H)-one

Cat. No. B1309758
Key on ui cas rn: 29419-14-5
M. Wt: 164.18 g/mol
InChI Key: QMXOEISLPMFMBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04431834

Procedure details

p-Fluorophenylacetyl chloride (17.25 g) in dichloromethane (100 ml) was added dropwise to aluminium chloride (26.7 g) suspended in dichloromethane (400 ml) maintained at -10° C. by cooling in a solid carbon dioxide/acetone bath. Ethylene gas was then passed through the mixture for 15 minutes while maintaining the temperature at -10° C. The mixture was then allowed to warm to room temperature and stirred for 3 hours. The mixture was then cooled to 5°-10° C. and ice and water (160 ml) added cautiously with stirring over a period of 45 minutes. The dichloromethane was then separated and washed successively with dilute hydrochloric acid, (150 ml×2), sodium bicarbonate solution (150 ml×2) and brine. The dichloromethane was then dried and evaporated. The residue was distilled to give 6-fluoro-2-tetralone (12.81 g) with a boiling range of 68°-76° C./0.05 Torr. The distillatte crystallised on standing.
Quantity
17.25 g
Type
reactant
Reaction Step One
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](Cl)=[O:10])=[CH:4][CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].[CH2:16]=[CH2:17].O>ClCCl>[F:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[CH2:8][C:9](=[O:10])[CH2:17][CH2:16]2 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
17.25 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(=O)Cl
Name
Quantity
26.7 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Three
Name
Quantity
160 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by cooling in a solid carbon dioxide/acetone bath
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at -10° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 5°-10° C.
STIRRING
Type
STIRRING
Details
with stirring over a period of 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The dichloromethane was then separated
WASH
Type
WASH
Details
washed successively with dilute hydrochloric acid, (150 ml×2), sodium bicarbonate solution (150 ml×2) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane was then dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=C2CCC(CC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.81 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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